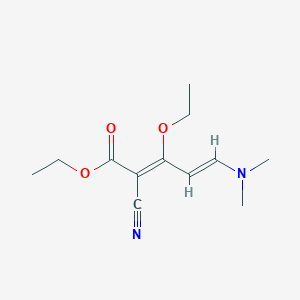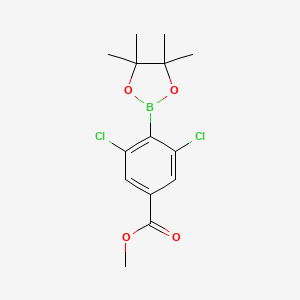
(2Z,4E)-Ethyl 2-cyano-5-(dimethylamino)-3-ethoxypenta-2,4-dienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z,4E)-Ethyl 2-cyano-5-(dimethylamino)-3-ethoxypenta-2,4-dienoate is an organic compound with a complex structure. It contains a total of 27 bonds, including multiple double bonds, a triple bond, an ester group, a tertiary amine, and a nitrile group . The molecular formula is C12H18N2O3, and it has a molecular weight of approximately 238.29 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,4E)-Ethyl 2-cyano-5-(dimethylamino)-3-ethoxypenta-2,4-dienoate can be achieved through a stereoselective one-pot method. This involves the reaction of ketene dithioacetal with various aromatic ketone compounds. The reaction typically proceeds in the presence of a base such as sodium hydroxide in a solvent like dimethyl sulfoxide (DMSO). The process involves a cascade reaction that includes the addition of ketene dithioacetal to the ketone, elimination of a methylthiolate anion, intramolecular cyclization, and ring-opening reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the one-pot synthesis method mentioned above can be scaled up for industrial applications. The use of readily available reagents and mild reaction conditions makes this method suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
(2Z,4E)-Ethyl 2-cyano-5-(dimethylamino)-3-ethoxypenta-2,4-dienoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the compound under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
(2Z,4E)-Ethyl 2-cyano-5-(dimethylamino)-3-ethoxypenta-2,4-dienoate has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of polymers and other materials with unique properties.
Mecanismo De Acción
The mechanism of action of (2Z,4E)-Ethyl 2-cyano-5-(dimethylamino)-3-ethoxypenta-2,4-dienoate involves its interaction with various molecular targets. The compound’s nitrile and ester groups can form hydrogen bonds and other interactions with enzymes and receptors, affecting their activity. The exact pathways and targets depend on the specific application and the biological system involved.
Comparación Con Compuestos Similares
Similar Compounds
(2Z,4E)-2-cyano-5-(dimethylamino)penta-2,4-dienoic acid: This compound has a similar structure but contains a carboxylic acid group instead of an ester group.
2-ethylhexyl (2Z,4E)-2-cyano-5-(dimethylamino)penta-2,4-dienoate: This compound has a longer alkyl chain, which affects its physical and chemical properties.
Uniqueness
(2Z,4E)-Ethyl 2-cyano-5-(dimethylamino)-3-ethoxypenta-2,4-dienoate is unique due to its combination of functional groups, which provide a wide range of reactivity and applications. Its ability to undergo various chemical reactions and its potential in scientific research make it a valuable compound in multiple fields.
Propiedades
Fórmula molecular |
C12H18N2O3 |
|---|---|
Peso molecular |
238.28 g/mol |
Nombre IUPAC |
ethyl (2Z,4E)-2-cyano-5-(dimethylamino)-3-ethoxypenta-2,4-dienoate |
InChI |
InChI=1S/C12H18N2O3/c1-5-16-11(7-8-14(3)4)10(9-13)12(15)17-6-2/h7-8H,5-6H2,1-4H3/b8-7+,11-10- |
Clave InChI |
NIMVJEVMCSOWGT-LFOHPMNASA-N |
SMILES isomérico |
CCO/C(=C(/C#N)\C(=O)OCC)/C=C/N(C)C |
SMILES canónico |
CCOC(=C(C#N)C(=O)OCC)C=CN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-[[(2,5-Dichloroanilino)-sulfanylmethyl]amino]-4-piperidin-1-ylphenyl]ethanone](/img/structure/B12279509.png)
![1-({1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl}amino)propan-2-ol](/img/structure/B12279512.png)
![6-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]-2-methyl-2,3-dihydropyridazin-3-one](/img/structure/B12279522.png)



![{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}(phenyl)acetic acid](/img/structure/B12279537.png)
![2-{[4-(4-chlorophenyl)phthalazin-1-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B12279538.png)
![(2S)-2-aMino-6-((1-(6-nitrobenzo[d][1,3]dioxol-5-yl)ethoxy)carbonylaMino)hexanoic acid](/img/structure/B12279539.png)
![5-(Chloromethyl)-1,2,3-tris[(4-dodecoxyphenyl)methoxy]benzene](/img/structure/B12279548.png)


![N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}thiophene-3-carboxamide](/img/structure/B12279562.png)
